molecular formula C17H18FN3O3 B020083 Ciprofloxacin-d8 CAS No. 1130050-35-9

Ciprofloxacin-d8

Cat. No. B020083
M. Wt: 339.39 g/mol
InChI Key: MYSWGUAQZAJSOK-SQUIKQQTSA-N
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Patent
US05260066

Procedure details

The bandage was placed in a capped vial containing 1 ml of 0.9% NaCl in distilled water at 25° C. After 1 hr of gentle stirring, the aqueous phase was collected and the bandage was placed in a fresh 1 ml portion of 0.9% NaCl. This process was repeated for a total of 24 one hour periods. The following procedure for HPLC analysis of ciprofloxacin was essentially that of Darouiche, R. et al, [J. Inf Dis 162, 1124-1125 (1990)]. The conditions were a Whatman Partisil 50D5-3 (C8) column with a mobile phase of 25 ml 0.5M Bu4NHPO4 made up to 2.5 L with distilled water, pH adjusted to 2.34 with 85% H3PO4, which was added to 278 ml HPLC grade acetonitrile, filtered through a 0.2μ membrane and degassed. The flow rate was 1.5 ml/min at 25° C. with a 500 μl injection loop with detection at 280 nm. Under these conditions ciprofloxacin eluted as a single peak at 9 min. HPLC analysis of the 24 aqueous fractions gave the elution profile shown in Table 2. The data in Table 2 showed that 74% of the initial charge of ciprofloxacin was released in the first 4 hrs and the release of ciprofloxacin in the subsequent 5 to 24 hrs was remarkably constant. This was thought to be due to the gradual release of ciprofloxacin trapped in the cryogel matrix.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na+].[Cl-:2].[CH:3]1[C:4]2[C:19](=[O:20])[C:18]([C:21]([OH:23])=[O:22])=[CH:17][N:16]([CH:24]3[CH2:26][CH2:25]3)[C:5]=2[CH:6]=[C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[C:8]=1[F:9]>O>[CH:3]1[C:4]2[C:19](=[O:20])[C:18]([C:21]([OH:23])=[O:22])=[CH:17][N:16]([CH:24]3[CH2:25][CH2:26]3)[C:5]=2[CH:6]=[C:7]([N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)[C:8]=1[F:9].[ClH:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous phase was collected
CUSTOM
Type
CUSTOM
Details
was repeated for a total of 24 one hour periods
Duration
1 h
ADDITION
Type
ADDITION
Details
was added to 278 ml HPLC grade acetonitrile
FILTRATION
Type
FILTRATION
Details
filtered through a 0.2μ membrane
CUSTOM
Type
CUSTOM
Details
degassed
CUSTOM
Type
CUSTOM
Details
at 25° C.
WASH
Type
WASH
Details
Under these conditions ciprofloxacin eluted as a single peak at 9 min
Duration
9 min
CUSTOM
Type
CUSTOM
Details
HPLC analysis of the 24 aqueous fractions gave the elution profile
CUSTOM
Type
CUSTOM
Details
was released in the first 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
in the subsequent 5 to 24 hrs
Duration
14.5 (± 9.5) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05260066

Procedure details

The bandage was placed in a capped vial containing 1 ml of 0.9% NaCl in distilled water at 25° C. After 1 hr of gentle stirring, the aqueous phase was collected and the bandage was placed in a fresh 1 ml portion of 0.9% NaCl. This process was repeated for a total of 24 one hour periods. The following procedure for HPLC analysis of ciprofloxacin was essentially that of Darouiche, R. et al, [J. Inf Dis 162, 1124-1125 (1990)]. The conditions were a Whatman Partisil 50D5-3 (C8) column with a mobile phase of 25 ml 0.5M Bu4NHPO4 made up to 2.5 L with distilled water, pH adjusted to 2.34 with 85% H3PO4, which was added to 278 ml HPLC grade acetonitrile, filtered through a 0.2μ membrane and degassed. The flow rate was 1.5 ml/min at 25° C. with a 500 μl injection loop with detection at 280 nm. Under these conditions ciprofloxacin eluted as a single peak at 9 min. HPLC analysis of the 24 aqueous fractions gave the elution profile shown in Table 2. The data in Table 2 showed that 74% of the initial charge of ciprofloxacin was released in the first 4 hrs and the release of ciprofloxacin in the subsequent 5 to 24 hrs was remarkably constant. This was thought to be due to the gradual release of ciprofloxacin trapped in the cryogel matrix.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na+].[Cl-:2].[CH:3]1[C:4]2[C:19](=[O:20])[C:18]([C:21]([OH:23])=[O:22])=[CH:17][N:16]([CH:24]3[CH2:26][CH2:25]3)[C:5]=2[CH:6]=[C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[C:8]=1[F:9]>O>[CH:3]1[C:4]2[C:19](=[O:20])[C:18]([C:21]([OH:23])=[O:22])=[CH:17][N:16]([CH:24]3[CH2:25][CH2:26]3)[C:5]=2[CH:6]=[C:7]([N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)[C:8]=1[F:9].[ClH:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous phase was collected
CUSTOM
Type
CUSTOM
Details
was repeated for a total of 24 one hour periods
Duration
1 h
ADDITION
Type
ADDITION
Details
was added to 278 ml HPLC grade acetonitrile
FILTRATION
Type
FILTRATION
Details
filtered through a 0.2μ membrane
CUSTOM
Type
CUSTOM
Details
degassed
CUSTOM
Type
CUSTOM
Details
at 25° C.
WASH
Type
WASH
Details
Under these conditions ciprofloxacin eluted as a single peak at 9 min
Duration
9 min
CUSTOM
Type
CUSTOM
Details
HPLC analysis of the 24 aqueous fractions gave the elution profile
CUSTOM
Type
CUSTOM
Details
was released in the first 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
in the subsequent 5 to 24 hrs
Duration
14.5 (± 9.5) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.